molecular formula C15H22BrNO2 B12073076 tert-Butyl (3-(2-bromophenyl)propyl)(methyl)carbamate

tert-Butyl (3-(2-bromophenyl)propyl)(methyl)carbamate

Cat. No.: B12073076
M. Wt: 328.24 g/mol
InChI Key: AHVCPOGXEZZDGF-UHFFFAOYSA-N
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Description

tert-Butyl (3-(2-bromophenyl)propyl)(methyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromophenyl group, and a methylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-(2-bromophenyl)propyl)(methyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-(2-bromophenyl)propylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage. The reaction mixture is often heated to promote the reaction and achieve a high yield of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure efficient synthesis. The process may include steps such as purification and isolation of the product using techniques like crystallization or chromatography to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-(2-bromophenyl)propyl)(methyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new carbamate derivative, while oxidation can produce a corresponding ketone or aldehyde .

Mechanism of Action

The mechanism of action of tert-Butyl (3-(2-bromophenyl)propyl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3-iodophenyl)propylcarbamate
  • tert-Butyl (3-chlorophenyl)propylcarbamate
  • tert-Butyl (3-fluorophenyl)propylcarbamate

Uniqueness

tert-Butyl (3-(2-bromophenyl)propyl)(methyl)carbamate is unique due to the presence of the bromine atom, which imparts specific reactivity and properties to the compound. The bromine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis.

Biological Activity

tert-Butyl (3-(2-bromophenyl)propyl)(methyl)carbamate is a carbamate derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tert-butyl group, a propyl chain linked to a bromophenyl moiety, and a methyl carbamate functional group, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown potential as inhibitors of enzymes involved in various biochemical pathways. The carbamate group can interact with biological targets through hydrogen bonding and non-covalent interactions, influencing enzyme activity and signaling pathways.
  • Target Interaction : The presence of the bromophenyl group may enhance lipophilicity, allowing better membrane penetration and interaction with cellular targets, which can modulate cellular responses .

Biological Activity Overview

Research indicates that compounds with similar structures exhibit diverse biological activities, including:

  • Antimicrobial Activity : Some carbamate derivatives have demonstrated significant antibacterial and antifungal properties. For instance, modifications on the phenolic structure can enhance bioactivity against various pathogens .
  • Neuroprotective Effects : Compounds structurally related to this compound have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. They may inhibit the aggregation of amyloid-beta peptides, reducing cytotoxicity in neuronal cells .

Case Study 1: Neuroprotective Effects in Alzheimer's Models

A study investigated the neuroprotective potential of a related compound, demonstrating its ability to inhibit β-secretase and acetylcholinesterase activities. This dual inhibition resulted in decreased amyloid-beta aggregation and improved cell viability in astrocyte cultures exposed to toxic amyloid peptides . Such findings suggest that this compound could similarly affect amyloidogenesis.

Case Study 2: Antimicrobial Activity

Research on structurally similar compounds has shown promising results against various bacterial strains. For example, derivatives modified with halogen groups exhibited enhanced activity against resistant strains of Staphylococcus aureus and Escherichia coli. This indicates that the bromine substituent on the phenyl ring may contribute to increased antimicrobial efficacy .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological ActivityReferences
tert-butyl (2-aminophenyl)carbamate Amino group instead of bromineModerate antibacterial activity
tert-butyl (3-aminophenyl)carbamate Similar structure with amino substitutionNeuroprotective properties
tert-butyl (3-(methylamino)propyl)carbamate Methylamino substitutionAnticancer properties

Properties

Molecular Formula

C15H22BrNO2

Molecular Weight

328.24 g/mol

IUPAC Name

tert-butyl N-[3-(2-bromophenyl)propyl]-N-methylcarbamate

InChI

InChI=1S/C15H22BrNO2/c1-15(2,3)19-14(18)17(4)11-7-9-12-8-5-6-10-13(12)16/h5-6,8,10H,7,9,11H2,1-4H3

InChI Key

AHVCPOGXEZZDGF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCCC1=CC=CC=C1Br

Origin of Product

United States

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